molecular formula C15H17N5O2 B5637392 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine

3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine

Cat. No. B5637392
M. Wt: 299.33 g/mol
InChI Key: RMGQLHSTCWLGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine selectively inhibits JAK3, which is a key enzyme involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine blocks the downstream signaling of these cytokines, which leads to the suppression of immune responses and inflammation.
Biochemical and Physiological Effects
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has been shown to effectively reduce inflammation and improve clinical symptoms in various autoimmune diseases. It has also been shown to prevent organ transplant rejection by suppressing the immune response. However, 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has been associated with certain side effects such as increased risk of infection, anemia, and lymphopenia.

Advantages and Limitations for Lab Experiments

3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular enzymes. It also has high selectivity for JAK3, which reduces the risk of off-target effects. However, 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has limitations such as its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

Could include investigating the use of 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine in combination with other therapies to enhance its efficacy and reduce its side effects. Additionally, further research could focus on developing more selective JAK3 inhibitors with improved pharmacokinetic properties. Finally, the use of 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine in preclinical animal models could also be explored to better understand its potential therapeutic applications.
Conclusion
3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine is a promising small molecule inhibitor of JAK3 with potential therapeutic applications in various autoimmune diseases and cancer. Its selective inhibition of JAK3 leads to the suppression of immune responses and inflammation, but it has also been associated with certain side effects. Further research is needed to fully understand its potential therapeutic applications and to develop more selective and effective JAK3 inhibitors.

Synthesis Methods

The synthesis of 3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine involves the reaction of 5-bromo-2-chloropyridazine with 3-amino-5-(1-cyclopropylcarbonyl)piperidine-2,4-dione and 1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and treating certain types of cancer.

properties

IUPAC Name

cyclopropyl-[2-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(10-6-7-10)20-9-2-1-5-12(20)14-17-13(19-22-14)11-4-3-8-16-18-11/h3-4,8,10,12H,1-2,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGQLHSTCWLGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC(=NO2)C3=NN=CC=C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[1-(Cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine

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